3,5-Dimethoxy-2,7-phenanthrenediol

Description

This compound has been reported in Dioscorea oppositifolia, Bulbophyllum vaginatum, and other organisms with data available.

exhibited significant scavenging activity against PM2.5-induced ROS and inhibited ROS-induced activation of p38 mitogen-activated protein kinase

Structure

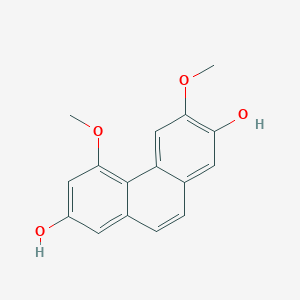

2D Structure

3D Structure

Properties

CAS No. |

108352-70-1 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

3,5-dimethoxyphenanthrene-2,7-diol |

InChI |

InChI=1S/C16H14O4/c1-19-14-8-12-9(6-13(14)18)3-4-10-5-11(17)7-15(20-2)16(10)12/h3-8,17-18H,1-2H3 |

InChI Key |

YKFWCNBTQYCJQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)O)C=CC3=CC(=C(C=C32)OC)O |

melting_point |

193 - 194 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxy-2,7-phenanthrenediol: Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-2,7-phenanthrenediol, a naturally occurring phenanthrene (B1679779) derivative. The primary focus is on its natural source, detailed isolation protocols, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Introduction

This compound is a polycyclic aromatic hydrocarbon belonging to the phenanthrene class of compounds. Natural phenanthrenes have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] This guide will delve into the specifics of this compound, providing a detailed account of its origin and the methodologies for its extraction and purification.

Natural Source

The primary and documented natural source of this compound is the roots of Combretum laxum.[3][4] This plant belongs to the Combretaceae family, which is known to produce a variety of bioactive secondary metabolites. While phenanthrene derivatives are also found in other plant families such as Orchidaceae, Dioscoreaceae, and Betulaceae, Combretum laxum is the specific source from which this compound has been successfully isolated and characterized.[2][3][4]

Isolation and Extraction Protocols

The isolation of this compound from the roots of Combretum laxum involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described by Bisoli E, et al. (2020).[5]

Plant Material and Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Combretum laxum are used as the starting material.

-

Maceration: The powdered root material is subjected to exhaustive maceration with hexane (B92381) at room temperature to remove nonpolar constituents.

-

Ethanol (B145695) Extraction: Following the hexane wash, the residue is extracted with 95% ethanol at room temperature. The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude ethanolic extract is suspended in a methanol-water mixture (9:1) and subjected to liquid-liquid partitioning with hexane. The hydroalcoholic phase is further partitioned with dichloromethane (B109758) (CH2Cl2).

Chromatographic Purification

-

Column Chromatography of the Dichloromethane Fraction: The CH2Cl2 fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of hexane, dichloromethane, and methanol.

-

Further Fractionation: Fractions obtained from the initial column chromatography are further purified using additional chromatographic techniques, such as Sephadex LH-20 column chromatography.

-

Isolation of this compound: this compound (referred to as compound 2 in the source literature) is isolated from one of the resulting sub-fractions.[5]

It is important to note that the yield and purity of the isolated this compound have not been explicitly reported in the available literature. Purity is typically confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data: Biological Activity

This compound has demonstrated notable cytotoxic and free radical scavenging activities. The available quantitative data is summarized in the tables below.

Table 1: Cytotoxic Activity of this compound [3][4][6][7]

| Cell Line | Cancer Type | IC50 (µM) |

| 786-0 | Renal Cancer | 73.26 |

| MCF-7 | Breast Cancer | 118.40 |

| NCI/ADR-RES | Ovarian Cancer (Adriamycin Resistant) | 83.99 |

Table 2: Free Radical Scavenging Activity of this compound [3][4][6]

| Assay | IC50 (µM) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 20.4 |

Mandatory Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Combretum laxum.

Caption: General workflow for the isolation of this compound.

Postulated Signaling Pathway for Cytotoxic Effects

While the specific molecular targets of this compound have not been fully elucidated, its cytotoxic activity against cancer cells likely involves the induction of apoptosis and cell cycle arrest. Based on the known mechanisms of other cytotoxic phenanthrene derivatives, a postulated signaling pathway is presented below. This diagram illustrates the potential involvement of key cellular pathways such as PI3K/AKT and NF-κB, which are commonly dysregulated in cancer.

Caption: Postulated signaling pathway for the cytotoxic effects of this compound.

Conclusion

This compound, isolated from the roots of Combretum laxum, demonstrates significant potential as a bioactive compound, particularly in the context of oncology research due to its cytotoxic properties. This technical guide provides a foundational understanding of its natural sourcing and isolation, which is crucial for further investigation and development. Future research should focus on elucidating its precise mechanism of action, optimizing isolation protocols to improve yield and purity, and exploring its full therapeutic potential in preclinical and clinical studies.

References

- 1. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.cn [medchemexpress.cn]

A Comprehensive Technical Guide on the Biological Activity of 3,5-Dimethoxy-2,7-phenanthrenediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-2,7-phenanthrenediol is a phenanthrene (B1679779) compound that has been isolated from natural sources, such as the roots of Combretum laxum.[1][2][3] This molecule has garnered interest in the scientific community due to its demonstrated biological activities, particularly its cytotoxic effects against various human cancer cell lines and its capacity for free radical scavenging.[1][2][3] This technical guide provides an in-depth overview of the known biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug development efforts.

Core Biological Activities

The primary biological activities of this compound that have been characterized are its cytotoxicity towards cancer cells and its antioxidant properties through free radical scavenging.

Cytotoxic Activity

This compound has been shown to be cytotoxic to a range of human cancer cell lines.[1][2][3][4] The efficacy of this cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Free Radical Scavenging Activity

In addition to its anticancer potential, this compound exhibits antioxidant activity by scavenging free radicals.[1][2][3] This property is also quantified by an IC50 value, indicating the concentration needed to scavenge 50% of the free radicals in a given assay.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| 786-0 | Renal Cell Carcinoma | 73.26[1][4] |

| MCF-7 | Breast Adenocarcinoma | 118.40[1][4] |

| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Carcinoma | 83.99[1][4] |

Table 2: Free Radical Scavenging Activity of this compound

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 20.4[1][2][3] |

Postulated Signaling Pathways

While the precise molecular mechanisms and signaling pathways modulated by this compound have not been empirically determined, based on the known activities of structurally similar phenanthrene derivatives, a potential mechanism of action can be hypothesized. Many phenanthrene compounds exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. Furthermore, its free radical scavenging activity suggests an interaction with oxidative stress-related signaling.

Disclaimer: The following signaling pathway is a hypothesized model based on the activities of related phenanthrene compounds and has not been experimentally validated for this compound.

References

An In-depth Technical Guide to 3,5-Dimethoxy-2,7-phenanthrenediol: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxy-2,7-phenanthrenediol is a naturally occurring phenanthrene (B1679779) derivative isolated from the roots of Combretum laxum. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, cytotoxicity assessment, and antioxidant activity evaluation are presented. Furthermore, a plausible mechanism of action involving key cellular signaling pathways is discussed and visualized. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of phenanthrene compounds.

Chemical Structure and Properties

This compound is a polycyclic aromatic hydrocarbon with a phenanthrene core substituted with two methoxy (B1213986) groups and two hydroxyl groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| CAS Number | 108352-70-1 | [1] |

| IUPAC Name | 3,5-Dimethoxyphenanthrene-2,7-diol | [2] |

| SMILES | COC1=C(O)C=C2C=CC3=CC(O)=CC(OC)=C3C2=C1 | [2] |

| InChI | InChI=1S/C16H14O4/c1-19-14-8-12-9(6-13(14)18)3-4-10-5-11(17)7-15(20-2)16(10)12/h3-8,17-18H,1-2H3 | [2] |

| Solubility | Soluble in DMSO | [3] |

Biological Activities

This compound has demonstrated notable cytotoxic effects against various human cancer cell lines and also exhibits free radical scavenging properties.

Table 2: In Vitro Biological Activities of this compound

| Activity | Cell Line/Assay | IC₅₀ (µM) | Reference |

| Cytotoxicity | 786-0 (Renal Cancer) | 73.26 | [1] |

| MCF-7 (Breast Cancer) | 118.40 | [1] | |

| NCI/ADR-RES (Ovarian Cancer) | 83.99 | [1] | |

| Antioxidant | DPPH Radical Scavenging | 20.4 | [1] |

Experimental Protocols

Isolation from Combretum laxum

The following protocol is based on the methodology described by Bisoli E, et al. (2020).[1]

References

An In-depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethoxy-2,7-phenanthrenediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxy-2,7-phenanthrenediol is a naturally occurring phenanthrene (B1679779) derivative isolated from the roots of Combretum laxum.[1] This compound has demonstrated notable biological activities, primarily cytotoxic effects against various human cancer cell lines and potent free radical scavenging capabilities.[1][2] While the precise molecular mechanisms underpinning these activities are not yet fully elucidated, this guide consolidates the current understanding, presents available quantitative data, details experimental protocols for its known biological effects, and proposes putative mechanisms of action based on the bioactivity of structurally related compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Core Biological Activities

The primary biological activities of this compound that have been experimentally determined are its cytotoxicity against cancer cells and its antioxidant properties.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against a panel of human cancer cell lines.[1] The half-maximal inhibitory concentrations (IC50) for this activity are summarized in the table below.

Antioxidant Activity

The compound has also been identified as a potent free radical scavenger, indicating its potential as an antioxidant agent.[1][2] The IC50 value for its free radical scavenging activity is presented in the subsequent data table.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for the biological activities of this compound.

Table 1: Cytotoxic Activity of this compound

| Human Cancer Cell Line | IC50 (µM) |

| 786-0 (Renal Cancer) | 73.26[1][3][4] |

| MCF-7 (Breast Cancer) | 118.40[1][3][4] |

| NCI/ADR-RES (Multidrug-Resistant Ovarian Cancer) | 83.99[1][3][4] |

Table 2: Free Radical Scavenging Activity of this compound

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 20.4[1][2][3] |

Putative Mechanisms of Action

While direct experimental evidence for the mechanism of action of this compound is limited, the activities of structurally similar phenanthrene derivatives and other polyphenolic compounds suggest several plausible pathways.

Proposed Cytotoxic Mechanisms

The cytotoxic effects of this compound may be mediated through the induction of apoptosis and cell cycle arrest, common mechanisms for many phenolic anticancer agents.

-

Induction of Apoptosis: Structurally related phenanthrenes have been demonstrated to induce apoptosis in cancer cells. This process is often characterized by the activation of caspases, disruption of the mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, some phenanthrene derivatives have been shown to induce apoptosis through both caspase-dependent and -independent pathways.

-

Cell Cycle Arrest: Another potential mechanism is the arrest of the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), which would inhibit cancer cell proliferation. A structurally similar dihydrophenanthrene has been reported to cause G2/M cell cycle arrest.[5] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

-

Signaling Pathway Modulation:

-

PI3K/Akt Pathway: A closely related compound, 5,7-dimethoxy-1,4-phenanthrenequinone, has been identified as an allosteric inhibitor of AKT, a key kinase in the PI3K/Akt signaling pathway that is crucial for cell survival and proliferation.[6][7] Inhibition of this pathway could be a key mechanism of cytotoxicity.

-

p53 Pathway: Polyphenolic compounds are known to modulate the p53 tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest and apoptosis.

-

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Some phenanthrenes have been shown to inhibit NF-κB signaling, which could contribute to their anti-cancer effects.[8]

-

Proposed Antioxidant Mechanism

The free radical scavenging activity of this compound is likely attributable to its chemical structure, specifically the presence of hydroxyl groups on the aromatic rings. These hydroxyl groups can donate a hydrogen atom to stabilize free radicals, thereby neutralizing them. The extended conjugation of the phenanthrene ring system can also contribute to the stabilization of the resulting radical, enhancing its antioxidant potency.[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for this compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (786-0, MCF-7, and NCI/ADR-RES) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).

-

Following treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Free Radical Scavenging Assay (DPPH Assay)

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Assay Procedure:

-

A stock solution of this compound is prepared and serially diluted.

-

Aliquots of the compound at different concentrations are mixed with a DPPH solution in a 96-well plate or cuvettes.

-

The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (around 517 nm).

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample-containing solutions to that of a control (DPPH solution without the compound). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH free radicals.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways that may be modulated by this compound, leading to its cytotoxic effects.

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow Diagrams

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for the DPPH free radical scavenging assay.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting allosteric site of AKT by 5,7-dimethoxy-1,4-phenanthrenequinone suppresses neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cytotoxicity of 3,5-Dimethoxy-2,7-phenanthrenediol in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 3,5-Dimethoxy-2,7-phenanthrenediol, a naturally occurring phenanthrene (B1679779) derivative, against various human cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to support further research and drug development efforts in oncology.

Quantitative Cytotoxicity Data

This compound, isolated from Combretum laxum, has demonstrated cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines using the MTT assay.[1][2][3][4]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 118.40[4] |

| 786-0 | Renal Cell Adenocarcinoma | 73.26[4] |

| UACC-62 | Melanoma | >100 |

| NCI/ADR-RES | Ovarian (Doxorubicin Resistant) | 83.99[4] |

| Hep2 | Laryngeal Carcinoma | >100 |

Table 1: IC50 values of this compound in various human cancer cell lines.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was performed using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, 786-0, UACC-62, NCI/ADR-RES, Hep2)

-

Complete cell culture medium (specific to each cell line)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Putative Signaling Pathways

While the specific signaling pathways affected by this compound have not yet been fully elucidated, the cytotoxic mechanisms of other phenanthrene derivatives often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Based on the known activities of structurally similar compounds, a putative mechanism of action for this compound can be proposed.

Proposed Apoptotic Pathway

Phenanthrene compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A potential mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Proposed Cell Cycle Arrest Pathway

Certain phenanthrene derivatives have been observed to cause cell cycle arrest, often at the G2/M or G0/G1 phase. This is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. A possible mechanism for this compound could involve the downregulation of key cell cycle progression proteins.

References

The Antioxidant Potential of 3,5-Dimethoxy-2,7-phenanthrenediol: A Technical Guide

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant potential of the phenanthrene (B1679779) compound, 3,5-Dimethoxy-2,7-phenanthrenediol. This document synthesizes available quantitative data, details relevant experimental methodologies, and explores potential molecular signaling pathways through which this compound may exert its antioxidant effects.

Quantitative Antioxidant Activity

The primary antioxidant activity of this compound has been quantified through its free radical scavenging ability. The available data is summarized in the table below.

| Antioxidant Assay | Parameter | Value (µM) | Reference |

| DPPH Free Radical Scavenging | IC50 | 20.4 | Bisoli E, et al. (2020)[1][2][3] |

Table 1: Quantitative Antioxidant Data for this compound

Experimental Protocols

The following section details a representative experimental protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the method used to determine the IC50 value presented above.

DPPH Free Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Compound Solutions: A stock solution of this compound is prepared in methanol. A series of dilutions are then made from the stock solution to obtain a range of concentrations to be tested.

-

Assay Procedure:

-

In a 96-well microplate, a specific volume of each concentration of the test compound solution (e.g., 100 µL) is added to the wells.

-

An equal volume of the DPPH solution (e.g., 100 µL) is then added to each well.

-

A control well is prepared containing the solvent and the DPPH solution.

-

A blank well is prepared containing the solvent only.

-

The microplate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: After incubation, the absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control well.

-

A_sample is the absorbance of the well containing the test compound.

-

-

Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways modulated by this compound are not yet available, its chemical structure as a phenolic compound suggests potential interactions with key antioxidant and cytoprotective signaling pathways. Phenanthrenes and other polyphenolic compounds have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling cascades. The following diagrams illustrate these potential pathways.

Free Radical Scavenging Mechanism

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, making it less reactive.

References

Preliminary In-depth Technical Guide on the Bioactivity of 3,5-Dimethoxy-2,7-phenanthrenediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the known and potential bioactivities of the phenanthrene (B1679779) compound, 3,5-Dimethoxy-2,7-phenanthrenediol. Isolated from the roots of Combretum laxum, this molecule has demonstrated notable cytotoxic effects against various human cancer cell lines and significant free radical scavenging activity. This document outlines the current state of knowledge, details relevant experimental protocols for assessing its biological activities, and explores potential mechanisms of action and signaling pathways based on the bioactivities of structurally related compounds. The information is presented to facilitate further research and drug development efforts centered on this compound.

Introduction

This compound is a naturally occurring phenanthrene derivative. Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are known to exhibit a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory properties. The unique substitution pattern of methoxy (B1213986) and hydroxyl groups on the phenanthrene core of this compound suggests a potential for multifaceted bioactivity, making it a compound of interest for further pharmacological investigation.

Known Bioactivities

Preliminary screening of this compound has identified two primary areas of bioactivity: cytotoxicity against human cancer cell lines and free radical scavenging.

Cytotoxicity

The compound has been shown to be cytotoxic to several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for the following cell lines:

| Cell Line | Cancer Type | IC50 (µM) |

| 786-0 | Renal Cancer | 73.26 |

| MCF-7 | Breast Cancer | 118.40 |

| NCI/ADR-RES | Ovarian Cancer (Adriamycin resistant) | 83.99 |

Free Radical Scavenging Activity

This compound has demonstrated the ability to scavenge free radicals, indicating its potential as an antioxidant. The IC50 value for its free radical scavenging activity has been reported as:

| Activity | IC50 (µM) |

| Free Radical Scavenging | 20.4 |

Potential Bioactivities and Signaling Pathways

While specific studies on other bioactivities of this compound are limited, the activities of structurally similar phenanthrene compounds suggest several potential areas for further investigation.

Anti-inflammatory Activity

Many phenanthrene derivatives exhibit anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. Given the structural similarities, it is plausible that this compound could also possess anti-inflammatory effects.

Antimicrobial Activity

Certain phenanthrenes have shown activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of action can vary, from disrupting cell membranes to inhibiting essential enzymes. The potential antimicrobial properties of this compound warrant investigation.

Enzyme Inhibition

Beyond inflammatory enzymes, phenanthrenes have been reported to inhibit other enzymes of therapeutic relevance, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment. The specific substitution pattern of this compound may confer inhibitory activity against a variety of enzymes.

Modulation of Signaling Pathways

The cytotoxic and antioxidant activities of this compound suggest its interaction with key cellular signaling pathways.

-

Apoptosis Pathways: The cytotoxic effects against cancer cells could be mediated by the induction of apoptosis. This may involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspase-9, and/or the extrinsic (death receptor) pathway, which involves the activation of caspase-8. Both pathways converge on the activation of executioner caspases like caspase-3, leading to programmed cell death.

-

NF-κB Signaling Pathway: As a central regulator of inflammation and cell survival, the NF-κB pathway is a common target for natural products. Inhibition of NF-κB activation could be a key mechanism for potential anti-inflammatory and pro-apoptotic effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the bioactivity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., 786-0, MCF-7, NCI/ADR-RES)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the compound or standard dilutions to the wells.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Visualizations

Experimental Workflow for Bioactivity Screening

Caption: Workflow for preliminary bioactivity screening.

Potential Signaling Pathways in Cytotoxicity

Caption: Potential apoptotic signaling pathways.

Conclusion and Future Directions

This compound has emerged as a promising natural product with demonstrated cytotoxic and antioxidant activities. This technical guide provides a foundational understanding of its bioactivity and the experimental approaches to further characterize its pharmacological profile. Future research should focus on:

-

Expanding Bioactivity Screening: Systematically evaluating its anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound to understand its cytotoxic and other potential effects.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in relevant animal models of cancer and other diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of the compound to optimize its potency and selectivity.

Through these concerted efforts, the full therapeutic potential of this compound can be explored, potentially leading to the development of new therapeutic agents.

An In-Depth Technical Guide on 3,5-Dimethoxy-2,7-phenanthrenediol: Discovery, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxy-2,7-phenanthrenediol is a naturally occurring phenanthrene (B1679779) derivative that has demonstrated notable cytotoxic and free-radical scavenging properties. First isolated from the roots of the plant Combretum laxum, this compound has emerged as a subject of interest in oncological research. This technical guide provides a comprehensive overview of its discovery, background, and known biological activities. Detailed experimental protocols for its isolation and cytotoxicity evaluation are presented, alongside a discussion of potential synthetic strategies and the cytotoxic mechanisms of related phenanthrene compounds.

Discovery and Background

This compound was first reported in a 2020 study by Bisoli and colleagues, published in the journal Molecules.[1][2][3] The compound was isolated during a chemical investigation of the roots of Combretum laxum, a plant species native to the Americas.[1][2][3] This discovery was significant as the presence of phenanthrene derivatives had not been previously reported in American species of the Combretum genus.[4] The structure of the compound was elucidated using 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.[4]

Biological Activity and Quantitative Data

This compound has exhibited both cytotoxic and free-radical scavenging activities. The inhibitory concentrations (IC50) for its biological activities are summarized in the table below.

| Biological Activity | Cell Line/Assay | IC50 (µM) | Reference |

| Cytotoxicity | 786-0 (Human Kidney Carcinoma) | 73.26 | [1][2][3] |

| MCF-7 (Human Breast Adenocarcinoma) | 118.40 | [1][2][3] | |

| NCI/ADR-RES (Multidrug-Resistant Ovarian) | 83.99 | [1][2][3] | |

| Free Radical Scavenging | DPPH Assay | 20.4 | [1][2][3] |

Potential Mechanism of Action and Signaling Pathways

While the precise signaling pathway modulated by this compound to induce cytotoxicity has not been definitively elucidated, research on other phenanthrene derivatives suggests that the induction of apoptosis is a common mechanism.[5][6][7] This programmed cell death is often mediated through the activation of caspase cascades.[5]

Studies on the parent compound, phenanthrene, have shown that it can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by changes in mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[8][9][10] Furthermore, other cytotoxic phenanthrene derivatives have been found to influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.[11] It is plausible that this compound exerts its cytotoxic effects through a similar apoptotic mechanism.

Below is a generalized diagram illustrating a potential cytotoxic signaling pathway for phenanthrene derivatives.

Caption: Potential apoptotic pathway induced by phenanthrene derivatives.

Experimental Protocols

Isolation of this compound from Combretum laxum

The following is a detailed protocol for the isolation of this compound based on the methods described by Bisoli et al. (2020).

Workflow for Isolation:

Caption: General workflow for the isolation of the target compound.

Detailed Steps:

-

Plant Material: Collect, dry, and powder the roots of Combretum laxum.

-

Extraction:

-

Macerate the powdered root material with dichloromethane (CH2Cl2) at room temperature for a period of 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude dichloromethane extract.

-

-

Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with hexane, gradually increasing the polarity with ethyl acetate, and finally methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the compound of interest based on TLC analysis.

-

Perform further purification using preparative thin-layer chromatography (pTLC) with an appropriate solvent system (e.g., hexane-ethyl acetate mixtures) to yield pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of this compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., 786-0, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom sterile tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Synthetic Approaches

While a specific total synthesis for this compound has not been detailed in the literature, general synthetic strategies for substituted phenanthrenes can be adapted. A plausible approach could involve a Suzuki or other palladium-catalyzed cross-coupling reaction to form the core phenanthrene structure, followed by functional group manipulations to introduce the hydroxyl and methoxy (B1213986) groups at the desired positions.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and antioxidant activities. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways it modulates to induce cell death in cancer cells. The development of an efficient total synthesis would facilitate more extensive biological evaluation and the generation of analogs with potentially improved potency and selectivity. These future studies will be crucial in determining the therapeutic potential of this and related phenanthrene derivatives in the field of oncology.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Phenanthrene-Induced Apoptosis and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 3,5-Dimethoxy-2,7-phenanthrenediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Obtaining precise spectroscopic data is fundamental for the structural elucidation and purity assessment of any chemical compound. For 3,5-Dimethoxy-2,7-phenanthrenediol (Molecular Formula: C₁₆H₁₄O₄, Molecular Weight: 270.28 g/mol ), a thorough analysis would involve ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The following tables present a template for the expected data based on the known structure and general characteristics of phenanthrene (B1679779) compounds.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.8 - 7.2 | s | - |

| H-4 | 6.8 - 7.2 | s | - |

| H-6 | 6.8 - 7.2 | s | - |

| H-8 | 6.8 - 7.2 | s | - |

| H-9 | 7.5 - 7.8 | d | ~8.5 |

| H-10 | 7.5 - 7.8 | d | ~8.5 |

| 2-OH | 9.0 - 9.5 | s (br) | - |

| 7-OH | 9.0 - 9.5 | s (br) | - |

| 3-OCH₃ | 3.8 - 4.0 | s | - |

| 5-OCH₃ | 3.8 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | 100 - 110 |

| C-2 | 145 - 155 |

| C-3 | 145 - 155 |

| C-4 | 100 - 110 |

| C-4a | 125 - 135 |

| C-4b | 125 - 135 |

| C-5 | 145 - 155 |

| C-6 | 100 - 110 |

| C-7 | 145 - 155 |

| C-8 | 100 - 110 |

| C-8a | 125 - 135 |

| C-9 | 120 - 130 |

| C-10 | 120 - 130 |

| C-10a | 125 - 135 |

| 3-OCH₃ | 55 - 60 |

| 5-OCH₃ | 55 - 60 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 271.0965 | - |

| ESI+ | [M+Na]⁺ | 293.0784 | - |

| ESI- | [M-H]⁻ | 269.0819 | - |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for phenanthrene derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, depending on sample concentration.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often matching the initial mobile phase of the liquid chromatography system (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid for positive ion mode).

Instrumentation and Parameters (LC-MS):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization source: Electrospray ionization (ESI) is common for this class of compounds.

-

Ionization mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency.

-

Mass analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Scan range: A range of m/z 100-500 is typically sufficient.

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of the compound.

-

Determine the accurate mass of the molecular ion.

-

Compare the observed accurate mass with the calculated theoretical mass to confirm the elemental composition.

Signaling Pathway and Experimental Workflow

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines.[1][2][3] Many cytotoxic natural products induce programmed cell death, or apoptosis. The intrinsic apoptosis pathway, which is initiated by cellular stress, is a plausible mechanism of action for such compounds.

Caption: Analytical workflow for the structural characterization of a compound.

The intrinsic apoptosis pathway is a complex signaling cascade that is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, when activated by cellular stress, lead to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the activation of caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Caption: The intrinsic apoptosis pathway potentially induced by cytotoxic compounds.

References

In Vitro Effects of 3,5-Dimethoxy-2,7-phenanthrenediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-2,7-phenanthrenediol is a naturally occurring phenanthrene (B1679779) compound isolated from the roots of Combretum laxum.[1][2][3] This molecule has garnered interest within the scientific community due to its demonstrated cytotoxic and antioxidant properties. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its known biological activities, the experimental protocols used for its evaluation, and potential mechanisms of action based on the activities of structurally related compounds.

Quantitative Data Summary

The known in vitro biological activities of this compound are summarized in the tables below. All data is derived from the study by Bisoli et al. (2020).

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| 786-0 | Human Kidney Carcinoma | 73.26[1][2] |

| MCF-7 | Human Breast Adenocarcinoma | 118.40[1][2] |

| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | 83.99[1][2] |

Table 2: Free Radical Scavenging Activity of this compound

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 20.4[1][2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Human cancer cell lines (786-0, MCF-7, and NCI/ADR-RES) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The free radical scavenging activity was assessed using the DPPH assay.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made.

-

DPPH Solution: A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

-

Reaction Mixture: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well plate or a cuvette. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways affected by this compound have not been explicitly elucidated, the cytotoxic and antioxidant activities of this compound and other structurally related phenanthrenes suggest potential mechanisms of action that warrant further investigation.

Hypothetical Signaling Pathway for Phenanthrene-Induced Apoptosis

Many natural phenanthrenes exert their anticancer effects by inducing apoptosis.[4] A plausible signaling cascade initiated by this compound, based on studies of similar compounds, could involve the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Hypothetical signaling pathway of phenanthrene-induced apoptosis.

Experimental Workflow for Investigating Apoptosis

To validate the hypothetical pathway above, a series of in vitro experiments can be conducted.

Caption: Experimental workflow for apoptosis investigation.

Conclusion

This compound demonstrates notable cytotoxic and antioxidant activities in vitro. While its precise molecular mechanisms are yet to be fully elucidated, its chemical structure and observed biological effects suggest that it may act through the induction of apoptosis, potentially involving the mitochondrial pathway. Further research, following the experimental workflows outlined in this guide, is warranted to fully characterize its therapeutic potential and to explore its effects on key cancer-related signaling pathways.

References

- 1. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Cytotoxicity of 3,5-Dimethoxy-2,7-phenanthrenediol Determined by MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-2,7-phenanthrenediol is a phenanthrene (B1679779) compound isolated from the roots of Combretum laxum.[1][2][3][4] This natural product has demonstrated cytotoxic effects against various human cancer cell lines, making it a compound of interest for cancer research and drug development.[1][2][3][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[6][7][8] This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[6] In living cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][8] The concentration of these crystals, which are solubilized for measurement, is directly proportional to the number of metabolically active cells.[7][8]

These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against several human cancer cell lines. This data can be used as a reference for designing dose-response experiments.

| Cell Line | Cancer Type | IC50 (µM) |

| 786-0 | Renal Cell Carcinoma | 73.26[1][2][4][5] |

| MCF-7 | Breast Adenocarcinoma | 118.40[1][2][4][5] |

| NCI/ADR-RES | Adriamycin-Resistant Ovarian Cancer | 83.99[1][2][4][5] |

Experimental Protocol: MTT Assay for Cytotoxicity of this compound

This protocol is designed for adherent cancer cell lines, such as MCF-7, and can be adapted for other lines like 786-0.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Human cancer cell lines (e.g., MCF-7, 786-0, NCI/ADR-RES)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in appropriate complete medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock solution.

-

From the stock solution, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations for treatment. Based on the known IC50 values, a suggested concentration range to test would be 10, 25, 50, 75, 100, 125, and 150 µM.

-

Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the test compound) and a negative control (untreated cells in medium only).

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

-

-

MTT Assay:

-

Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 humidified incubator, allowing the MTT to be metabolized into formazan crystals.

-

After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Visualizations

Below are diagrams illustrating the key processes described in these application notes.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Caption: Cellular mechanism of MTT reduction to formazan.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. targetmol.cn [targetmol.cn]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound 108352-70-1 | MCE [medchemexpress.cn]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for 3,5-Dimethoxy-2,7-phenanthrenediol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-2,7-phenanthrenediol is a phenanthrene (B1679779) compound that has demonstrated cytotoxic effects against various human cancer cell lines.[1][2][3][4][5] Its potential as an anti-cancer agent makes it a molecule of interest for researchers in oncology and drug development. These application notes provide detailed protocols for the dissolution and application of this compound in cell culture experiments, along with a summary of its known biological activities and safety considerations.

Data Presentation

The following table summarizes the quantitative data for this compound based on available information.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₄ | [3] |

| Molecular Weight | 270.28 g/mol | [3] |

| Solubility | Soluble in DMSO (10 mM) | [3] |

| IC₅₀ (786-0 renal cancer cells) | 73.26 µM | [1][2][3][5] |

| IC₅₀ (MCF-7 breast cancer cells) | 118.40 µM | [1][2][3][5] |

| IC₅₀ (NCI/ADR-RES ovarian cancer cells) | 83.99 µM | [1][2][3][5] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (270.28 g/mol ).

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 270.28 g/mol * (1000 mg / 1 g) = 2.7028 mg

-

-

Weigh the compound: In a sterile microcentrifuge tube, accurately weigh approximately 2.7 mg of this compound.

-

Dissolution: Add 1 mL of sterile DMSO to the tube containing the compound.

-

Vortex: Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Cytotoxicity Assay using MTT

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (for formazan (B1609692) dissolution)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Dilution and Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM).

-

Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and medium with the same final concentration of DMSO as the treated wells (vehicle control).

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for determining the cytotoxicity of this compound.

Hypothesized Signaling Pathway for Phenanthrene-Induced Apoptosis

While the precise molecular targets of this compound are not fully elucidated, many phenanthrene derivatives are known to induce apoptosis in cancer cells through the intrinsic pathway.[6][7] The following diagram illustrates a generalized pathway.

Caption: A generalized pathway of phenanthrene-induced apoptosis.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[1][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[1]

Disclaimer: This information is for research use only and is not intended for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always perform a risk assessment and consult relevant safety data sheets for all chemicals used.

References

- 1. fishersci.com [fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. targetmol.cn [targetmol.cn]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Application Notes and Protocols for In Vitro Evaluation of 3,5-Dimethoxy-2,7-phenanthrenediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-2,7-phenanthrenediol is a phenanthrene (B1679779) compound that has been isolated from natural sources such as Combretum laxum.[1] Preliminary studies have indicated its potential as a bioactive molecule, demonstrating cytotoxic effects against various human cancer cell lines and exhibiting free radical scavenging activity.[1] Specifically, it has shown cytotoxicity against 786-0, MCF-7, and NCI/ADR-RES human cancer cell lines.[1][2][3] The family of phenanthrenes is known for a wide range of pharmacological activities, including antitumor, antioxidant, and anti-inflammatory effects.[4] This document provides a comprehensive set of detailed protocols for the in vitro investigation of this compound to further elucidate its mechanism of action and potential therapeutic applications. The following experimental designs are focused on assessing its cytotoxicity, anti-inflammatory, and antioxidant properties through the analysis of key signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

| 786-0 (Renal Cancer) | 73.26 | [1][2] |

| MCF-7 (Breast Cancer) | 118.40 | [1][2] |

| NCI/ADR-RES (Ovarian Cancer) | 83.99 | [1][2] |

Table 2: Free Radical Scavenging Activity of this compound

| Assay | IC50 (µM) | Reference |

| DPPH Radical Scavenging | 20.4 | [5][1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 200 µM. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity Assessment

This protocol aims to evaluate the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM, FBS, Penicillin-Streptomycin

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

24-well plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-